molecular formula C19H22ClN5O3 B2572707 9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 873076-75-6

9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2572707
CAS No.: 873076-75-6
M. Wt: 403.87
InChI Key: OBJBXDIWQYOPJA-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimido[1,2-g]purine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrimido[1,2-g]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimido[1,2-g]purine core.

    Introduction of the 4-Chlorophenyl Group: This is achieved through a substitution reaction, where a chlorophenyl group is introduced to the core structure.

    Addition of the 2-Ethoxyethyl Group: This step involves the alkylation of the core structure with an ethoxyethyl group.

    Methylation: The final step involves the methylation of the core structure to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of phenyl derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound has potential applications as a probe for studying biological processes. Its ability to interact with various biomolecules makes it useful in biochemical assays and imaging studies.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Properties

IUPAC Name

9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3/c1-3-28-12-11-25-17(26)15-16(22(2)19(25)27)21-18-23(9-4-10-24(15)18)14-7-5-13(20)6-8-14/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJBXDIWQYOPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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